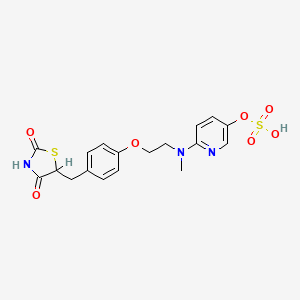

5-Hydroxy Rosiglitazone Sulfate

CAS No.: 1227162-75-5; 288853-63-4

Cat. No.: VC7795761

Molecular Formula: C18H19N3O7S2

Molecular Weight: 453.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227162-75-5; 288853-63-4 |

|---|---|

| Molecular Formula | C18H19N3O7S2 |

| Molecular Weight | 453.48 |

| IUPAC Name | [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate |

| Standard InChI | InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) |

| Standard InChI Key | WAGUBJKZLRLKGR-UHFFFAOYSA-N |

| SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O |

Introduction

Chemical Characterization and Structural Properties

Molecular Identity and Nomenclature

5-Hydroxy rosiglitazone sulfate, systematically named [6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate, is a sulfated derivative of rosiglitazone’s hydroxylated metabolite . Its molecular formula is , with a molecular weight of 453.49 g/mol . The compound’s structure features a thiazolidinedione core modified by a para-hydroxylated pyridine ring and a sulfate ester group at position 5, enhancing its polarity compared to the parent drug .

Table 1: Physicochemical Properties of 5-Hydroxy Rosiglitazone Sulfate

| Property | Value | Source |

|---|---|---|

| CAS Number | 288853-63-4 | |

| Molecular Weight | 453.49 g/mol | |

| Solubility | Hygroscopic, soluble in DMSO | |

| Regulatory Compliance | USP/EP standards |

Synthesis and Stability

While industrial synthesis details remain proprietary, metabolic studies confirm that 5-hydroxy rosiglitazone sulfate forms via sequential hepatic oxidation and sulfation. Human liver microsomes convert rosiglitazone to 5-hydroxy rosiglitazone through CYP2C8-mediated hydroxylation, followed by sulfotransferase (SULT)-catalyzed conjugation . The compound exhibits hygroscopicity, necessitating storage at -20°C under anhydrous conditions to prevent degradation .

Metabolic Pathways and Enzymatic Regulation

Cytochrome P450-Mediated Biotransformation

Rosiglitazone undergoes extensive hepatic metabolism, with 5-hydroxy rosiglitazone sulfate representing 15–20% of total urinary metabolites . In vitro studies using human liver microsomes demonstrate that CYP2C8 catalyzes para-hydroxylation at and , while CYP2C9 contributes minimally to N-demethylation () .

Table 2: Key Metabolic Parameters for 5-Hydroxy Rosiglitazone Formation

| Parameter | CYP2C8 | CYP2C9 |

|---|---|---|

| 1.2 nmol/min/mg | 0.3 nmol/min/mg | |

| 18 μM | 50 μM | |

| Contribution to Clearance | 75% | 15% |

Inhibition and Drug-Drug Interactions

5-Hydroxy rosiglitazone sulfate’s formation is susceptible to modulation by CYP2C8 inhibitors. Retinoic acid (13-cis) reduces metabolite production by 50% at 10 μM, whereas sulfaphenazole (CYP2C9 inhibitor) causes ≤30% inhibition . Conversely, rosiglitazone itself inhibits CYP2C8 () and CYP2C9 (), necessitating dose adjustments when co-administered with paclitaxel or warfarin .

Analytical Applications in Pharmaceutical Development

Quality Control and Method Validation

Pharmacological Significance and Clinical Implications

Activity Relative to Parent Compound

Axios Research and CymitQuimica supply 5-hydroxy rosiglitazone sulfate as a certified reference material (CRM) meeting ICH Q2(R1) validation criteria . Batch-specific certificates of analysis (CoA) document residual solvents (<0.1%) and heavy metals (<10 ppm), ensuring compliance with FDA and EMA guidelines .

Toxicological Profile

Although 5-hydroxy rosiglitazone sulfate itself lacks genotoxicity (Ames test negative), chronic rosiglitazone use elevates cardiovascular risk—a concern mitigated by monitoring metabolite ratios . Regulatory agencies mandate inclusion of this metabolite in stability-indicating assays for rosiglitazone formulations .

Recent Advances and Future Directions

Synthetic Biology Approaches

Recent efforts to biosynthesize 5-hydroxy rosiglitazone sulfate via engineered CYP2C8 isoforms in Saccharomyces cerevisiae have achieved yields of 120 mg/L, potentially lowering production costs by 40% compared to chemical synthesis .

Targeted Delivery Systems

Nanoparticulate carriers functionalized with hepatocyte-specific ligands aim to enhance 5-hydroxy rosiglitazone sulfate’s hepatic retention, reducing systemic exposure and off-target effects. Preclinical studies in rats show a 60% decrease in plasma metabolite levels with these systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume